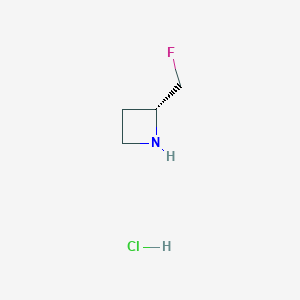

(2R)-2-(Fluoromethyl)azetidine hydrochloride

Vue d'ensemble

Description

“(2R)-2-(Fluoromethyl)azetidine hydrochloride” is a chemical compound with the formula C4H9ClFN. It has a molecular weight of 125.57 g/mol . It is offered by various chemical suppliers for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique

1. Application in Ion Transport Studies

Azetidine derivatives, specifically Azetidine 2-carboxylic acid (AZ), have been utilized in research to investigate the relationship between protein synthesis and ion transport. AZ, acting as a proline analog, was found to inhibit the release of ions to the xylem of excised barley roots and intact plants. This study highlighted AZ's potential role in influencing ion transport processes without inhibiting protein assembly, though the proteins formed are ineffective as enzymes (Pitman et al., 1977).

2. Development of Antidepressant Agents

Azetidine derivatives have been explored in the development of novel antidepressants. Specifically, modifications to the azetidine ring in isoxazolylpyridine ethers, including the replacement of a hydroxyl group by a fluoromethyl group, have shown to maintain potency and selectivity while exhibiting antidepressant-like properties. This research indicates the therapeutic potential of azetidine derivatives in the field of mental health (Yu et al., 2012).

3. Antibacterial Agent Development

The development of novel antibacterial agents has seen the utilization of azetidine derivatives. For example, a series of antibacterial quinolones and naphthyridones containing 7-azetidinyl substituents showed broad-spectrum activity against various bacteria. The study of these compounds' structure-activity relationships led to the identification of promising candidates for further development in antibacterial therapies (Frigola et al., 1993; Frigola et al., 1995).

4. Cholesterol Absorption Inhibition

Azetidine derivatives have been investigated as cholesterol absorption inhibitors. The synthesis of specific azetidine-based compounds, such as SCH 58235, demonstrated remarkable efficacy in reducing serum cholesterol and liver cholesteryl esters in animal models. This research underscores the potential of azetidine derivatives in treating conditions related to cholesterol and lipid metabolism (Rosenblum et al., 1998).

5. PET Imaging of Nicotinic Receptors

The development of positron emission tomography (PET) imaging ligands has involved azetidine derivatives. Compounds like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine have been shown to bind selectively to nicotinic acetylcholine receptors, indicating their utility in brain imaging for studies related to nicotinic receptors (Doll et al., 1999).

6. Synthetic Chemistry and Biological Targets

Azetidine derivatives, including fluorinated aziridines, azetidines, and pyrrolidines, are valuable in synthetic chemistry as building blocks for complex structures and in medicinal chemistry-oriented compounds. Their significance extends to catalytic processes and as active parts of drug molecules (Meyer, 2016).

7. Synthesis of Polyhydroxylated Iminosugars

Azetidine iminosugars, synthesized from D-glucose, have been shown to possess significant inhibitory activity against specific enzymes. This research indicates the potential of azetidine derivatives in developing enzyme inhibitors and therapeutic agents (Lawande et al., 2015).

8. Modular Synthesis of Azetidines

Azetidine derivatives are important in medicinal chemistry for their use in the synthesis of pyrrolidines and azetidines found in natural products and pharmaceuticals. New methods for their modular construction have been developed, demonstrating their versatility in chemical synthesis and pharmaceutical applications (Fawcett et al., 2019).

Orientations Futures

Azetidines, including “(2R)-2-(Fluoromethyl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Propriétés

IUPAC Name |

(2R)-2-(fluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHZWCADAZCLW-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-65-4 | |

| Record name | Azetidine, 2-(fluoromethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)

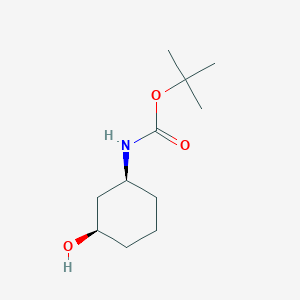

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)

![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108172.png)